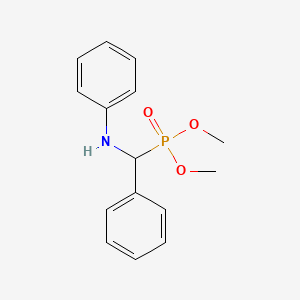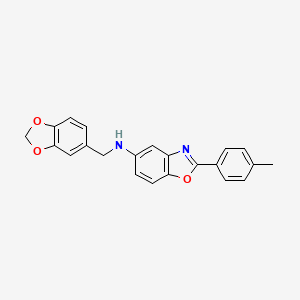![molecular formula C24H18ClNO3 B15024583 2-{(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl}quinolin-8-yl acetate](/img/structure/B15024583.png)
2-{(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl}quinolin-8-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, a furan ring, and a chloromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloromethylphenyl Group: This step involves the chlorination of a methylphenyl precursor, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with the Quinoline Core: The chloromethylphenyl-furan intermediate is then coupled with a quinoline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acetylation: The final step involves the acetylation of the quinoline nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the ethenyl linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE involves:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits specific enzymes involved in cell signaling pathways, thereby affecting cell growth and survival.
Receptor Binding: The compound binds to certain receptors on the cell surface, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL METHYL ETHER: Similar structure but with a methyl ether group instead of an acetate group.
2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL BENZOATE: Similar structure but with a benzoate group instead of an acetate group.
Uniqueness
The uniqueness of 2-[(1E)-2-[5-(3-CHLORO-4-METHYLPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-YL ACETATE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Propiedades
Fórmula molecular |
C24H18ClNO3 |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
[2-[(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C24H18ClNO3/c1-15-6-7-18(14-21(15)25)22-13-12-20(29-22)11-10-19-9-8-17-4-3-5-23(24(17)26-19)28-16(2)27/h3-14H,1-2H3/b11-10+ |
Clave InChI |
NYRNLGVFGWSVEW-ZHACJKMWSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C3=NC4=C(C=CC=C4OC(=O)C)C=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024501.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15024504.png)
![cyclopropyl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B15024521.png)
![7-(Tert-butyl)-2-(3-hydroxyphenyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL](/img/structure/B15024531.png)

![2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B15024545.png)
![N-(2-bromo-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024548.png)
![ethyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024555.png)

![4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoic acid](/img/structure/B15024572.png)
![5,7-dimethyl-2-(4-phenylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15024584.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B15024590.png)
![6-(4-chlorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15024592.png)
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024597.png)
